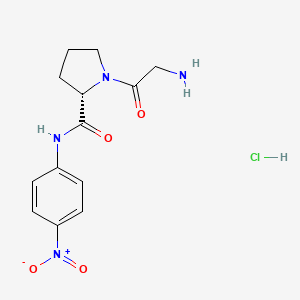

Gly-Pro-pNA (hydrochloride)

Description

Contextualization of Chromogenic Enzyme Substrates in Enzymology

Enzymes are biological catalysts essential for a vast number of metabolic processes. d-nb.info The study of these proteins, or enzymology, often relies on synthetic substrates to measure their activity. Chromogenic substrates are a class of these synthetic compounds that are fundamental tools in both research and clinical diagnostics. d-nb.infotribioscience.com These substrates are typically colorless, soluble molecules designed to mimic the natural substrate of a target enzyme. d-nb.info They consist of a specific substrate moiety recognized by the enzyme and a covalently attached chromophore—a chemical group that becomes colored upon release. d-nb.info

The enzymatic reaction cleaves the bond between the substrate and the chromophore, liberating the colored compound. d-nb.info The resulting color change, which can be measured over time using a spectrophotometer, is directly proportional to the rate of the enzyme's catalytic activity. d-nb.info This principle allows for the straightforward quantitative analysis of enzyme concentration and kinetic properties. d-nb.info Chromogenic substrates were first introduced to research laboratories in the early 1970s and were rapidly applied to develop assays for enzymes involved in processes like blood coagulation. medigraphic.com Their utility extends to numerous techniques, including enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, and microbial detection. d-nb.info

Historical Development and Initial Applications of Gly-Pro-pNA (hydrochloride)

The development of Gly-Pro-pNA is rooted in the effort to find specific and reliable substrates for a class of enzymes known as prolyl peptidases. A seminal 1976 paper by Nagatsu and colleagues introduced new chromogenic substrates for what they termed "X-prolyl dipeptidyl-aminopeptidase," an enzyme now widely known as dipeptidyl peptidase IV (DPP IV). cambridge.org This research described the synthesis and application of several p-nitroanilide derivatives, including glycyl-L-proline-p-nitroanilide (Gly-Pro-pNA), to create a simple and rapid spectrophotometric assay for measuring this enzyme's activity in serum and tissues. d-nb.infocambridge.org

The initial application of Gly-Pro-pNA was to establish a standardized method for quantifying DPP IV activity. cambridge.org The substrate proved highly specific for enzymes that cleave dipeptides from the N-terminus of a polypeptide chain where the second amino acid is proline. sigmaaldrich.comsci-hub.se The enzymatic cleavage of Gly-Pro-pNA by DPP IV releases the yellow-colored p-nitroaniline, which has a distinct absorbance maximum at a wavelength of 405 nm, allowing for direct measurement of the reaction rate. tribioscience.comcaymanchem.combiomol.com This method was quickly adopted and remains a cornerstone for studying DPP IV and related enzymes. d-nb.infomedigraphic.com

Overarching Significance of Gly-Pro-pNA (hydrochloride) in Peptidase Research

Gly-Pro-pNA (hydrochloride) holds significant importance in the study of proline-specific peptidases, a family of enzymes with diverse physiological roles. d-nb.infosci-hub.se Its primary target, dipeptidyl peptidase IV (also known as the T-cell antigen CD26), is a serine protease with critical functions in the endocrine and immune systems. medigraphic.comsigmaaldrich.com

A key function of DPP IV is the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). caymanchem.combiomol.com These hormones are responsible for a majority of nutrient-stimulated insulin (B600854) secretion. caymanchem.combiomol.com By cleaving these peptides, DPP IV plays a crucial role in glucose homeostasis. sigmaaldrich.com Consequently, Gly-Pro-pNA has become an indispensable tool in the development of DPP IV inhibitors (gliptins), a major class of oral therapeutic agents for type 2 diabetes. caymanchem.com The substrate is widely used to screen compound libraries for potential inhibitors and to characterize their potency and mechanism of action. tribioscience.comcaymanchem.com

Beyond diabetes research, Gly-Pro-pNA is used to investigate the role of DPP IV and other peptidases in immune regulation, inflammation, cancer growth, and cell adhesion. sigmaaldrich.comsci-hub.se For example, the substrate has been used to study DPP IV activity in conditions like non-alcoholic steatohepatitis and rheumatoid arthritis. medigraphic.comglpbio.com Furthermore, it is employed to characterize similar enzymes from various organisms, such as the periodontal pathogen Porphyromonas gingivalis, contributing to our understanding of virulence mechanisms. nih.gov

Scope and Objectives of Contemporary Research Utilizing Gly-Pro-pNA (hydrochloride)

Contemporary research continues to rely heavily on Gly-Pro-pNA (hydrochloride) for a range of objectives. A primary focus remains the discovery and characterization of novel DPP IV inhibitors from both synthetic and natural sources. For instance, recent studies have used Gly-Pro-pNA-based assays to identify and evaluate DPP IV-inhibitory peptides derived from food proteins, such as quinoa and mare whey. glpbio.comglpbio.com

Another major area is the detailed investigation of enzyme kinetics and specificity. Researchers use Gly-Pro-pNA to determine key kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximal velocity (Vₘₐₓ) for DPP IV and other proline-specific peptidases like DPP8, DPP9, and Fibroblast Activation Protein (FAP). sci-hub.senih.gov This is crucial for understanding the enzyme's catalytic mechanism and how it interacts with different substrates and inhibitors. For example, kinetic analysis using Gly-Pro-pNA helped elucidate the catalytic role of specific amino acid residues in the active site of P. gingivalis DPPIV. nih.gov

The substrate is also used in clinical and translational research to explore the association between peptidase activity and disease states. Studies have measured DPP IV activity in patient serum using Gly-Pro-pNA to find correlations with disease severity or response to therapy in conditions such as rheumatoid arthritis and non-alcoholic steatohepatitis. medigraphic.comglpbio.com These applications underscore the enduring utility of Gly-Pro-pNA as a fundamental tool for advancing knowledge in enzymology, drug discovery, and molecular medicine.

Data Tables

Table 1: Physicochemical Properties of Gly-Pro-pNA (hydrochloride)

| Property | Value | Source(s) |

| Formal Name | glycyl-N-(4-nitrophenyl)-L-prolinamide, monohydrochloride | caymanchem.combiomol.com |

| Synonyms | Gly-Pro p-nitroanilide, GP-pNA | caymanchem.combiomol.com |

| CAS Number | 103213-34-9 | tribioscience.comcaymanchem.combiomol.com |

| Molecular Formula | C₁₃H₁₆N₄O₄ · HCl | caymanchem.combiomol.com |

| Formula Weight | 328.8 g/mol | tribioscience.comcaymanchem.combiomol.com |

| Purity | ≥98% | tribioscience.combiomol.com |

| Formulation | Crystalline solid / Powder | tribioscience.combiomol.com |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | tribioscience.combiomol.com |

| λmax | 221, 312 nm | biomol.com |

Table 2: Examples of Research Applications and Findings with Gly-Pro-pNA

| Enzyme | Research Objective | Key Finding(s) | Source(s) |

| Dipeptidyl Peptidase IV (DPP IV) | Characterization of DPP IV from the pathogen Porphyromonas gingivalis. | Kₘ = 0.28 mMVₘₐₓ = 18 µmol/min/mg | nih.gov |

| Dipeptidyl Peptidase IV (DPP IV) | Purification and characterization of DPP IV from normal human serum. | Specific activity of purified enzyme was 19.1 µmol/min/mg protein. | scispace.com |

| Dipeptidyl Peptidase 8 (DPP8) | Comparison of catalytic efficiency with DPP IV. | The catalytic efficiency for Gly-Pro-pNA is 2- to 3-fold lower for DPP8 compared to DPP IV. | sci-hub.se |

| Dipeptidyl Peptidase IV (DPP IV) | Screening for inhibitory peptides from quinoa protein. | Identified twenty peptides with DPP-IV inhibitory activities (IC₅₀ values < 500 µM). | glpbio.com |

| Dipeptidyl Peptidase IV (DPP IV) | Investigating DPP IV activity in patients with non-alcoholic steatohepatitis (NASH). | Serum DPP IV activity was significantly higher in NASH patients (57.3 ± 7.8 U/L) compared to controls (43.6 ± 10.6 U/L). | medigraphic.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H17ClN4O4 |

|---|---|

Molecular Weight |

328.75 g/mol |

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H/t11-;/m0./s1 |

InChI Key |

VBBFIBMVFSUUBP-MERQFXBCSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Synthetic Methodologies and Purity Assessment of Gly Pro Pna Hydrochloride

Established Synthetic Pathways for Gly-Pro-pNA (hydrochloride) Production

The core of the molecule is the dipeptide Gly-Pro. The synthesis typically begins with the coupling of a protected glycine (B1666218) residue to a protected proline residue. To prevent unwanted side reactions and ensure the correct peptide bond formation, protecting groups are used for the amino and carboxyl termini that are not involved in the coupling reaction.

A common approach involves using an N-terminally protected glycine, such as N-benzyloxycarbonyl-glycine (Z-Gly), and coupling it with L-proline. The reaction is facilitated by coupling reagents that activate the carboxyl group of the protected glycine, enabling the formation of an amide bond with the amino group of proline. This process can be performed using various methods developed for peptide synthesis, such as the activated ester method or the carbodiimide (B86325) method. google.com

Key steps in the peptide synthesis include:

Protection: The amino group of glycine is protected, often with a benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) group, to prevent self-polymerization and direct the reaction to the desired C-terminus.

Activation and Coupling: The carboxyl group of the protected glycine is activated using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like N-hydroxysuccinimide (NHS) are frequently used to form a highly reactive ester that readily couples with the proline residue. The reaction is typically carried out in an anhydrous organic solvent, such as dimethylformamide (DMF).

Deprotection: After the dipeptide (e.g., Z-Gly-Pro) is formed, the N-terminal protecting group may be removed if further elongation of the peptide chain were required. However, for the synthesis of Z-Gly-Pro-pNA, the protecting group often remains until the final stages.

| Reagent Class | Example | Mechanism | Typical Solvent |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates carboxyl group to form an O-acylisourea intermediate, which reacts with the amine. Often used with additives like NHS to reduce racemization. | Dimethylformamide (DMF), Dichloromethane (DCM) |

| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester with the carboxyl group, facilitating rapid and efficient coupling. | Dimethylformamide (DMF) |

| Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Similar to phosphonium salts, forms an activated species that readily reacts with the amine component. | Dimethylformamide (DMF) |

Once the protected dipeptide (e.g., Z-Gly-Pro) is synthesized, the next crucial step is the attachment of the p-nitroaniline (pNA) moiety. This is achieved by forming an amide bond between the C-terminal carboxyl group of the proline residue and the amino group of p-nitroaniline.

This reaction also employs coupling agents, similar to those used in the dipeptide formation, to activate the proline's carboxyl group. google.com The successful coupling results in the formation of the protected chromogenic substrate, for instance, Z-Gly-Pro-pNA. The final step to obtain Gly-Pro-pNA hydrochloride involves the selective removal of the N-terminal protecting group (e.g., the 'Z' group via hydrogenolysis) and subsequent treatment with hydrochloric acid to form the stable hydrochloride salt. The hydrochloride form generally enhances the solubility of the peptide in aqueous buffers used for enzyme assays. sigmaaldrich.com

Peptide Synthesis Approaches

Advanced Purification Techniques for Gly-Pro-pNA (hydrochloride)

Achieving high purity is essential for a chromogenic substrate, as impurities could interfere with enzyme kinetics or inhibit the reaction, leading to inaccurate results. A combination of chromatographic and non-chromatographic methods is typically employed.

Chromatography is the cornerstone of purification for synthetic peptides and their derivatives. High-Performance Liquid Chromatography (HPLC) is particularly effective.

Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying synthetic peptides. The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A mobile phase gradient, typically of increasing organic solvent (like acetonitrile) in water, is used to elute the components. The target compound, Gly-Pro-pNA, separates from more polar or less polar impurities based on its hydrophobicity. Purity of ≥99% can be achieved with this method. sigmaaldrich.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. While less common for the final purification of a small, relatively neutral molecule, it can be useful in intermediate steps, for example, to remove charged impurities.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules by size. It can be used to remove high-molecular-weight impurities (like polymers) or very small ones (like residual salts or solvents).

In research contexts where enzymes that cleave Gly-Pro-pNA are being purified, techniques such as hydroxyapatite (B223615) chromatography and hydrophobic interaction chromatography (e.g., using phenyl-Sepharose) are employed. nih.gov While used for enzyme purification, the principles of these methods are also applicable to the purification of small molecules under specific conditions.

Before or after chromatographic purification, other techniques can be applied to enhance purity and obtain the final solid product.

Recrystallization: This is a classic purification technique for crystalline solids. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at low temperatures. As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification.

Desalting: Following HPLC purification, which often uses buffers containing salts (e.g., trifluoroacetic acid), a desalting step is necessary. This can be achieved using a dedicated RP-HPLC step with a volatile buffer system or through size-exclusion chromatography. The formation of the hydrochloride salt is also a way to standardize the counter-ion of the final product. sigmaaldrich.com

| Technique | Principle of Separation | Primary Application |

|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution final purification to achieve >98-99% purity. caymanchem.comsigmaaldrich.com |

| Recrystallization | Differential solubility | Bulk purification of the crude product before final polishing by HPLC. |

| Desalting / Salt Exchange | Size or charge | Removal of residual salts from chromatography and formation of the final hydrochloride salt. sigmaaldrich.com |

Chromatographic Purification Strategies

Analytical Strategies for Purity and Structural Integrity Verification of Gly-Pro-pNA (hydrochloride)

A rigorous analytical workflow is required to confirm the identity, purity, and structural integrity of the synthesized Gly-Pro-pNA (hydrochloride).

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the standard method for determining the purity of the final product. sigmaaldrich.com By using a standardized method and a high-resolution column, the percentage of the main peak relative to all other peaks in the chromatogram provides a quantitative measure of purity. Commercial suppliers often guarantee purity levels of ≥98% or ≥99% based on HPLC analysis. caymanchem.comsigmaaldrich.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) provide a precise mass measurement of the parent ion, confirming that the correct molecule has been synthesized. The measured molecular weight should match the calculated weight for the chemical formula C₁₃H₁₆N₄O₄·HCl (328.75 g/mol ). sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous verification of the Gly-Pro backbone and the correct attachment of the p-nitroaniline group. nih.gov

UV/Vis Spectroscopy: The presence of the p-nitroaniline chromophore gives the molecule a distinct UV-visible absorption spectrum. The free p-nitroaniline released upon enzymatic cleavage is detected colorimetrically around 405-410 nm. glpbio.comtoyobo.co.jp The intact substrate also has characteristic absorbance maxima (e.g., at 312 nm), which can be used for characterization. caymanchem.com

| Analytical Method | Information Obtained | Typical Result/Parameter |

|---|---|---|

| Analytical RP-HPLC | Purity assessment | Peak area percentage (e.g., ≥99%). sigmaaldrich.com |

| Mass Spectrometry (MS) | Molecular weight confirmation | Measured m/z ratio corresponding to the molecular ion. hongtide.com |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation | Chemical shifts and coupling constants matching the proposed structure. nih.gov |

| UV/Vis Spectroscopy | Confirmation of chromophore presence | Absorbance maxima (λmax). caymanchem.com |

Spectroscopic Methodologies for Confirmation (e.g., UV-Vis, IR, NMR applications)

Spectroscopic methods are fundamental in confirming the molecular structure of Gly-Pro-pNA by analyzing its interaction with electromagnetic radiation.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the chromophoric groups within the molecule. Gly-Pro-pNA (hydrochloride) exhibits distinct absorption maxima (λmax) due to its electronic structure, specifically the p-nitroaniline moiety. Published data indicate that the compound has characteristic absorption peaks at approximately 221 nm and 312 nm. caymanchem.combiomol.com The enzymatic cleavage of Gly-Pro-pNA by enzymes like dipeptidyl peptidase IV (DPP-IV) releases the yellow product p-nitroaniline (pNA). The activity of the enzyme can be quantified by monitoring the increase in absorbance of free pNA at a wavelength of 405 nm. caymanchem.combiomol.comnih.gov Some assay protocols also utilize a wavelength of 410 nm for this purpose. researchgate.net

Table 1: UV-Vis Spectroscopic Data for Gly-Pro-pNA and its Hydrolysis Product

| Analyte | Wavelength (λmax) | Application |

|---|---|---|

| Gly-Pro-pNA (hydrochloride) | 221 nm, 312 nm | Compound Confirmation |

| p-nitroaniline (pNA) | 405 nm | Enzyme Activity Quantification |

| p-nitroaniline (pNA) | 410 nm | Alternative for Enzyme Activity Quantification |

Data sourced from Cayman Chemical product information and various research articles. caymanchem.combiomol.comnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a peptide like Gly-Pro-pNA is complex, showing characteristic absorption bands corresponding to the vibrations of its various bonds. For instance, strong absorption bands between 1210-1260 cm⁻¹ are characteristic of S=O groups, which are relevant for sulfated analogues. tandfonline.com While specific, complete IR spectra for Gly-Pro-pNA hydrochloride are not extensively detailed in common literature, analysis would be expected to reveal characteristic peaks for amide C=O stretching, N-H bending, aromatic C-H stretching from the p-nitroaniline group, and vibrations from the proline ring and glycine backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise structure and connectivity of atoms in a molecule. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For Gly-Pro-pNA, NMR confirms the presence of the glycyl, prolyl, and p-nitrophenyl groups. molnova.cn Studies have utilized 1H NMR to monitor the enzymatic cleavage of related substrates and to investigate the interactions between enzymes and inhibitors in the presence of Gly-Pro-pNA. nih.govnih.gov For example, the downfield region of the 1H NMR spectrum (14–20 ppm) can be used to observe the formation of hydrogen bonds in the active site of enzymes like DPP-IV during catalysis. nih.gov Furthermore, advanced NMR techniques can be used to confirm the structure of products resulting from reactions where Gly-Pro-pNA is a substrate or part of a larger molecule. akjournals.com

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating Gly-Pro-pNA from impurities and reaction byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of Gly-Pro-pNA. Commercial suppliers typically report purity levels of greater than 95% to over 99%, as determined by HPLC. rsc.orgsigmaaldrich.comsigmaaldrich.com The method allows for the quantitative separation of the target compound from any residual starting materials, byproducts, or degradation products. In research, RP-HPLC is used to qualitatively assess the hydrolysis of proteins and peptides. frontiersin.org It is also employed to monitor the progress of enzymatic reactions by separating the substrate, Gly-Pro-pNA, from its cleavage products. mdpi.com

Table 2: Purity of Commercially Available Gly-Pro-pNA (hydrochloride) by Chromatography

| Supplier/Source | Purity | Method |

|---|---|---|

| Sigma-Aldrich | ≥99% | HPLC |

| Cayman Chemical | >98% | HPLC |

| MedChemExpress | 99.92% | Not Specified |

| Molnova | 98% | HPLC |

| Sigma-Aldrich | ≥99% | TLC |

Data compiled from various supplier specifications. biomol.commolnova.cnsigmaaldrich.commedchemexpress.comscientificlabs.com

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective, and rapid method used for both purity assessment and in bioautographic assays. researchgate.net Some suppliers specify purity based on TLC analysis. scientificlabs.com A key application of TLC is in the screening of DPP-IV inhibitors. In this bioautographic method, the enzyme hydrolyzes Gly-Pro-pNA into p-nitroaniline, which is then chemically derivatized to produce a colored background on the TLC plate. researchgate.netnih.gov Compounds that inhibit the enzyme appear as white spots, allowing for rapid identification of potential inhibitors from complex mixtures like plant extracts. akjournals.comresearchgate.netnih.gov

Mass Spectrometric Approaches for Structural Confirmation and Purity

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is commonly used to confirm the identity and structural integrity of Gly-Pro-pNA. The technique provides the exact molecular weight of the compound, which should match the calculated theoretical value. nih.gov The molecular weight for the hydrochloride salt is consistently reported as 328.75 or 328.8 g/mol , corresponding to the molecular formula C₁₃H₁₆N₄O₄ · HCl. biomol.comsigmaaldrich.com MS is also used in combination with liquid chromatography (LC-MS) to identify reaction products in enzymatic assays. An alternative to detecting the chromogenic pNA, LC-MS can focus on detecting the other cleavage product, the dipeptide Gly-Pro, which has a specific mass-to-charge (m/z) value. mdpi.commdpi.com This approach is valuable for identifying bioactive peptides from complex hydrolysates. mdpi.com

Table 3: Mass Spectrometric and Molecular Formula Data for Gly-Pro-pNA (hydrochloride)

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇ClN₄O₄ | Molnova molnova.cn |

| Molecular Formula (salt) | C₁₃H₁₆N₄O₄ · HCl | Sigma-Aldrich, Cayman Chemical biomol.comsigmaaldrich.com |

| Molecular Weight | 328.75 g/mol | Sigma-Aldrich, MedChemExpress sigmaaldrich.commedchemexpress.com |

| Molecular Weight | 328.8 g/mol | Cayman Chemical biomol.com |

Data compiled from various supplier specifications.

Principles and Applications of Gly Pro Pna Hydrochloride in Enzyme Assays

Foundational Concepts of Chromogenic Enzyme Assays with Gly-Pro-pNA (hydrochloride)

Chromogenic assays utilizing Gly-Pro-pNA are fundamental tools in biochemistry and clinical diagnostics. They provide a straightforward and sensitive method for measuring the activity of specific enzymes.

The core of the assay is the enzymatic hydrolysis of the Gly-Pro-pNA molecule. This substrate consists of a dipeptide, glycyl-proline (Gly-Pro), linked to a p-nitroaniline (pNA) molecule. Specific enzymes, known as peptidases, recognize and cleave the peptide bond between the proline residue and the p-nitroaniline group. This cleavage releases the p-nitroaniline, which is the chromogenic component. researchgate.net

The reaction can be summarized as follows: Gly-Pro-pNA + H₂O --(Enzyme)--> Gly-Pro + p-nitroaniline

Dipeptidyl peptidase-IV (DPP-IV), a serine protease, is a primary example of an enzyme that catalyzes this reaction. The cleavage mechanism involves a catalytic triad (B1167595) (Ser-Asp-His) at the active site of the enzyme. nih.gov A key step is the nucleophilic attack by the serine residue on the carbonyl carbon of the proline in the substrate, leading to the formation of a tetrahedral intermediate. nih.gov Subsequent proton transfers, facilitated by the histidine and aspartate residues, result in the cleavage of the Pro-pNA bond and the release of p-nitroaniline. nih.gov

The released p-nitroaniline (pNA) is a yellow-colored compound that absorbs light maximally at a specific wavelength. The intensity of the color is directly proportional to the amount of pNA produced, which in turn reflects the activity of the enzyme.

This change in color can be quantitatively measured using a spectrophotometer or a microtiter plate reader. selectscience.net The absorbance is typically measured at or around 405 nm to 410 nm. selectscience.netglpbio.comtoyobo.co.jpcaymanchem.comresearchgate.netpubcompare.ai By monitoring the rate of increase in absorbance over time, the velocity of the enzymatic reaction can be determined. This allows for the calculation of key kinetic parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat).

Enzymatic Hydrolysis Mechanism of Gly-Pro-pNA (hydrochloride)

Substrate Specificity Profiling of Gly-Pro-pNA (hydrochloride) Towards Peptidases

While Gly-Pro-pNA is a valuable tool, it is not exclusively cleaved by a single enzyme. Its specificity profile extends to a family of related peptidases, necessitating careful experimental design and interpretation of results.

Gly-Pro-pNA is widely recognized as a classic chromogenic substrate for dipeptidyl peptidase IV (DPP-IV), also known as CD26. glpbio.comcaymanchem.commedchemexpress.com DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. sigmaaldrich.com The enzyme exhibits optimal activity for Gly-Pro-pNA hydrolysis at a pH range of 7.4 to 8.7. sigmaaldrich.comoup.com The kinetic parameter kcat/Km for the hydrolysis of Gly-Pro-pNA by DPP-IV has been reported to be 4.2 x 10⁵ M⁻¹s⁻¹. oup.com Due to its reliable cleavage by DPP-IV, Gly-Pro-pNA is frequently used in high-throughput screening assays to identify potential inhibitors of this enzyme. caymanchem.commedchemexpress.com

Table 1: Kinetic Parameters for Gly-Pro-pNA Hydrolysis by DPP-IV

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH | 7.4 - 8.7 | sigmaaldrich.comoup.com |

| kcat/Km | 4.2 x 10⁵ M⁻¹s⁻¹ | oup.com |

| Km | 0.2 mM | nih.gov |

Gly-Pro-pNA is also hydrolyzed by other dipeptidyl peptidases, namely DPP8 and DPP9. sci-hub.seaacrjournals.org These enzymes share structural similarities with DPP-IV and also possess dipeptidyl peptidase activity. aacrjournals.org Both DPP8 and DPP9 can cleave Gly-Pro-pNA, although the catalytic efficiency may differ from that of DPP-IV. sci-hub.se For instance, the catalytic efficiency of DPP8 for Gly-Pro-pNA is reported to be 2- to 3-fold lower than that of DPP-IV. sci-hub.se The pH optimum for DPP9 with Gly-Pro-pNA is between 7.5 and 8.0, while DPP8 has a neutral pH optimum around 7.4. aacrjournals.org This overlapping substrate specificity is an important consideration when using Gly-Pro-pNA to measure DPP activity in complex biological samples, as the measured activity may represent the combined action of DPP-IV, DPP8, and DPP9. amegroups.org Selective inhibitors are often employed to differentiate the activity of these individual enzymes. nih.gov

Table 2: Comparative Substrate Activity of Dipeptidyl Peptidases

| Enzyme | Relative Cleavage Efficiency of Gly-Pro-pNA | Optimal pH | Reference |

|---|---|---|---|

| DPP-IV | High | 7.4 - 8.7 | sigmaaldrich.comoup.com |

| DPP8 | 2- to 3-fold less efficient than DPP-IV | ~7.4 | sci-hub.seaacrjournals.org |

| DPP9 | Hydrolyzes Gly-Pro-pNA | 7.5 - 8.0 | aacrjournals.org |

The utility of Gly-Pro-pNA extends beyond the DPP family to include prolyl oligopeptidases (POPs), also known as prolyl endopeptidases. However, for these enzymes, a modified version of the substrate, Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide), is more commonly used. tribioscience.comrsc.org The "Z" group is a benzyloxycarbonyl protecting group. Prolyl oligopeptidases are endopeptidases that cleave peptide bonds on the C-terminal side of proline residues within a peptide chain. The hydrolysis of Z-Gly-Pro-pNA by prolyl oligopeptidase also releases p-nitroaniline, which can be monitored spectrophotometrically.

Furthermore, Gly-Pro-pNA has been used to measure the activity of prolyl carboxypeptidase (PRCP), a lysosomal enzyme that cleaves the C-terminal amino acid of a peptide when proline is in the penultimate position. frontiersin.org This highlights the need for careful consideration of the specific enzyme and experimental conditions when interpreting results from assays using Gly-Pro-pNA.

Interactions with Other Dipeptidyl Peptidases (e.g., DPP8, DPP9)

Methodological Considerations for Gly-Pro-pNA (hydrochloride)-Based Assays

The utility of Gly-Pro-pNA (hydrochloride) as a chromogenic substrate in enzyme assays is contingent upon the careful control of various experimental conditions. The rate of enzyme-catalyzed hydrolysis, and thus the accuracy and reproducibility of the assay, is profoundly influenced by parameters such as pH, buffer composition, temperature, and the concentrations of both the substrate and the enzyme.

The catalytic activity of enzymes is highly dependent on the physicochemical environment. Therefore, optimizing reaction parameters is a critical first step in developing a robust assay using Gly-Pro-pNA.

pH and Buffer Systems

The pH of the reaction mixture is a crucial parameter as it affects the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. For Dipeptidyl Peptidase IV (DPP-IV), the optimal pH for activity generally falls within the range of 7.4 to 8.7. sigmaaldrich.com Below pH 5.0, the enzyme is essentially inactive. sigmaaldrich.com Consequently, Tris-HCl is a frequently employed buffer system for DPP-IV assays, typically at concentrations of 50 mM to 100 mM and a pH of 8.0. sigmaaldrich.comnih.govacs.org

Other enzymes that cleave Gly-Pro-pNA exhibit different pH optima. For instance, prolyl endopeptidase (also known as prolyl oligopeptidase, POP) from Flavobacterium sp. has an optimal pH of 6.5, while the enzyme from Sphaerobacter thermophiles functions best at pH 6.6. dtu.dktoyobo.co.jp For these enzymes, potassium phosphate (B84403) or sodium phosphate buffers are often utilized. toyobo.co.jpscispace.com The choice of buffer is important not only for maintaining pH but also because buffer ions can sometimes directly interact with the enzyme and influence its activity.

Ionic Strength

The ionic strength of the assay buffer, primarily determined by the salt concentration, can modulate enzyme activity by affecting protein conformation and substrate binding. While not always the primary focus of optimization, its control is necessary for reproducibility. Some protocols specify the addition of NaCl, for example at 150 mM, to standardize the ionic environment. nih.gov

Temperature

Temperature significantly impacts the rate of enzymatic reactions. For most mammalian enzymes, including human DPP-IV, assays are typically conducted at 37°C to approximate physiological conditions. sigmaaldrich.comglpbio.comfrontiersin.org However, the optimal temperature can vary depending on the source of the enzyme. A notable example is the prolyl endopeptidase from the thermophilic bacterium S. thermophiles, which displays maximum activity at a much higher temperature of 63°C. dtu.dk Conversely, the prolyl endopeptidase from Flavobacterium sp. has a more conventional temperature optimum of 37°C. toyobo.co.jp It is essential to maintain a constant and uniform temperature throughout the assay incubation period to ensure consistent results.

The following table summarizes typical reaction parameters for assays using Gly-Pro-pNA with various enzymes.

| Enzyme | Typical pH | Common Buffer System | Typical Temperature | Reference |

|---|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | 7.4 - 8.7 (Optimum ~8.0) | 100 mM Tris-HCl | 37°C | sigmaaldrich.com |

| Prolyl Oligopeptidase (POP) from S. thermophiles | 6.6 | Phosphate Buffer | 63°C | dtu.dk |

| Prolyl Oligopeptidase (POP) from Flavobacterium sp. | 6.5 | 0.1 M K-Phosphate Buffer | 37°C | toyobo.co.jp |

| Prolyl Oligopeptidase (POP) from Galerina marginata | 7.5 | 50 mM Tris-HCl | 37°C | nih.gov |

The concentration of Gly-Pro-pNA must be carefully selected to ensure the reaction velocity is appropriately related to the enzyme concentration. According to Michaelis-Menten kinetics, the reaction rate increases with substrate concentration until the enzyme becomes saturated with the substrate.

For routine enzyme activity measurements, the substrate concentration should be saturating (typically 5-10 times the Michaelis constant, Kₘ) to ensure the reaction rate is maximal (Vₘₐₓ) and directly proportional to the enzyme concentration, a condition known as zero-order kinetics with respect to the substrate. However, for inhibitor screening or detailed kinetic studies, a substrate concentration close to the Kₘ value is often used. nih.gov

The Kₘ of an enzyme for Gly-Pro-pNA is a key parameter that must be determined experimentally by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot. scispace.comrsc.org The reported Kₘ values for Gly-Pro-pNA vary depending on the enzyme and the specific assay conditions. For example, a Kₘ of 180 µM was reported for DPP-IV in human plasma, while values of 0.3 mM and 0.4 mM were found for DPP-8 and DPP-9, respectively. nih.govnih.gov In another study, the Kₘ for DPP-IV was determined to be 691.9 μM. rsc.org The Kₘ for a prolyl endopeptidase from S. thermophiles using a related substrate (Z-Gly-Pro-pNA) was 1.5 mM. dtu.dk

Commonly used final concentrations of Gly-Pro-pNA in assays range from 0.1 mM to 2 mM, depending on the research objective and the specific enzyme being studied. nih.govdtu.dkfrontiersin.org

The following table presents a selection of experimentally determined Kₘ values for the hydrolysis of Gly-Pro-pNA by different enzymes.

| Enzyme | Reported Kₘ (µM) | Source/Assay Conditions | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | 180 | Human Plasma | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | 691.9 | Recombinant Human DPP-IV | rsc.org |

| Dipeptidyl Peptidase 8 (DPP-8) | 300 | Recombinant Enzyme | nih.gov |

| Dipeptidyl Peptidase 9 (DPP-9) | 400 | Recombinant Enzyme | nih.gov |

| Prolyl Endopeptidase (S. thermophiles) | 1500 | Recombinant Enzyme | dtu.dk |

| Value determined using the related substrate Z-Gly-Pro-pNA. |

To obtain a valid measure of enzyme activity, it is imperative that the initial reaction velocity is measured. This means that the product formation must be linear with time. If the reaction proceeds for too long, the rate may decrease due to factors such as substrate depletion, product inhibition, or enzyme instability.

Enzyme Concentration

The concentration of the enzyme should be adjusted so that the rate of product formation is linear over the desired incubation period and the signal generated is within the linear range of the spectrophotometer. This is typically achieved by performing a preliminary experiment with serial dilutions of the enzyme preparation. scispace.com The goal is to use an enzyme concentration that results in the consumption of only a small fraction (typically <10-15%) of the substrate during the assay. For example, a protocol for a commercial dipeptidyl peptidase assay recommends diluting the enzyme to a final concentration of 0.04 - 0.08 units/mL. sigmaaldrich.com Highly purified enzymes may require concentrations in the nanomolar range; one study optimized protein concentrations to 0.65 nM for DPP-IV. nih.gov

Reaction Time

The choice of reaction time is interdependent with the enzyme concentration. For kinetic assays, the absorbance is monitored continuously or at frequent intervals (e.g., every 1 to 5 minutes) to determine the initial linear rate. nih.govrsc.org For endpoint assays, a fixed incubation time is used, after which the reaction is stopped (e.g., by adding a strong acid or a specific inhibitor). Common incubation times range from 15 to 60 minutes. sigmaaldrich.comfrontiersin.orgsigmaaldrich.com It is crucial to verify that product formation is linear throughout the chosen incubation period for the specific enzyme concentration being used. For instance, a DPP-IV assay might be incubated for 15 minutes at 37°C, while an assay for a less active prolyl oligopeptidase might require up to 4 hours. nih.govsigmaaldrich.com

Enzyme Kinetic Analysis with Gly Pro Pna Hydrochloride

Determination of Steady-State Kinetic Parameters for Peptidases using Gly-Pro-pNA (hydrochloride)

Steady-state kinetics assumes that the concentration of the enzyme-substrate complex remains constant over the period of measurement. By systematically varying the concentration of Gly-Pro-pNA and measuring the initial reaction velocities, a characteristic Michaelis-Menten curve can be generated, from which fundamental kinetic constants are derived. nih.gov

The Michaelis-Menten constant (K_m) represents the concentration of Gly-Pro-pNA at which the enzymatic reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the apparent affinity of the enzyme for the substrate; a lower K_m value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. The K_m for Gly-Pro-pNA has been determined for several peptidases, revealing insights into their substrate-binding properties. For instance, studies on Dipeptidyl Peptidase IV (DPP-IV) from various sources consistently place the K_m value in the micromolar range, highlighting its suitability as a substrate for this enzyme family. nih.govscispace.comacs.org The K_m can be determined graphically from a plot of initial velocity versus substrate concentration or more accurately from linear transformations like the Lineweaver-Burk plot. scispace.com

| Enzyme | Source | K_m (µM) | pH | Temperature (°C) | Citation |

| Dipeptidyl Peptidase IV (DPP-IV) | Porcine Kidney | 231 ± 33 | 7.4 | - | acs.org |

| Dipeptidyl Peptidase IV (DPP-IV) | Porcine Kidney | 250 ± 10 | 8.0 | 37 | scispace.com |

| Dipeptidyl Peptidase IV (DPP-IV) | - | 200 | 7.4 | 37 | nih.gov |

| Dipeptidyl Peptidase II (DPPII) | Human | 230 ± 10 | 5.5 | 37 | nih.gov |

| Large ADA (LADA) | Bovine Kidney Cortex | 105 | 7.5 | 37 | bibliotekanauki.pl |

| Large ADA (LADA) | Human Blood Serum | 80 | 7.5 | 37 | bibliotekanauki.pl |

*Large ADA (LADA) is a complex of Adenosine (B11128) Deaminase (ADA) and DPP-IV.

The maximum reaction velocity (V_max) is the rate of reaction when the enzyme is fully saturated with the substrate, Gly-Pro-pNA. It is directly proportional to the enzyme concentration. From V_max, the turnover number (k_cat), also known as the catalytic constant, can be calculated. The k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time (typically per second) and provides a direct measure of the enzyme's catalytic power. Quantification of V_max and k_cat for the hydrolysis of Gly-Pro-pNA allows for a standardized comparison of the catalytic activity of different peptidases or the effect of mutations and inhibitors on a specific enzyme.

| Enzyme | Source | V_max | k_cat (s⁻¹) | Citation |

| Dipeptidyl Peptidase IV (DPP-IV) | Porcine Kidney | 0.650 ± 0.037 µmol/min/mU | - | acs.org |

| Large ADA (LADA) | Bovine Kidney Cortex | 10.0 µmol/min/mg | - | bibliotekanauki.pl |

| Large ADA (LADA) | Human Blood Serum | 1.0 µmol/min/mg | - | bibliotekanauki.pl |

*Large ADA (LADA) is a complex of Adenosine Deaminase (ADA) and DPP-IV. k_cat values are not specified in the source.

| Enzyme | Source | k_cat/K_m (M⁻¹s⁻¹) | pH | Citation |

| Dipeptidyl Peptidase IV (DPP-IV) | Human | 4.2 x 10⁵ ± 1 x 10⁴ | Max | oup.comresearchgate.net |

| Dipeptidyl Peptidase IV (DPP-IV) | Wild-Type (expressed in Sf9 cells) | 1.2 x 10⁵ | - | nih.gov |

| X-prolyl dipeptidyl aminopeptidase (B13392206) (X-PDAP) | Lactococcus lactis | ~10-fold higher than for Ala-Ala-pNA | - | tandfonline.com |

Maximum Reaction Velocity (Vmax) and Turnover Number (kcat) Quantification

Advanced Kinetic Investigations Utilizing Gly-Pro-pNA (hydrochloride)

Beyond steady-state analysis, Gly-Pro-pNA is also a valuable substrate for more advanced kinetic studies aimed at elucidating detailed reaction mechanisms.

Solvent kinetic isotope effect (SKIE) studies, where the reaction is carried out in heavy water (D₂O) instead of H₂O, are used to probe the involvement of proton transfers in the rate-determining steps of a reaction. For the hydrolysis of Gly-Pro-pNA by DPP-IV, the reaction was found to be significantly slower in D₂O. oup.com Specific studies yielded a solvent kinetic isotope effect on k_cat/K_m (D₂Ok_cat/K_m) of 2.9 and on k_cat (D₂Ok_cat) of 1.7. researchgate.netnih.gov These values suggest that kinetically significant proton transfers play a role in limiting the rate of both the formation of the acyl-enzyme intermediate (reflected in k_cat/K_m) and its subsequent hydrolysis (reflected in k_cat). researchgate.netnih.gov

Pre-Steady-State Kinetic Studies (if applicable)

Influence of Environmental Factors on Gly-Pro-pNA (hydrochloride) Hydrolysis Kinetics

The enzymatic hydrolysis of Gly-Pro-pNA is a widely used method for assaying the activity of various peptidases, particularly dipeptidyl peptidase IV (DPP-IV) and other prolyl peptidases. The rate of this reaction is highly sensitive to environmental conditions, including pH, temperature, and the composition of the reaction buffer. Understanding these influences is critical for the accurate characterization of enzyme kinetics and for comparing results across different studies.

The pH of the reaction environment is a critical determinant of both the catalytic activity and the stability of enzymes that hydrolyze Gly-Pro-pNA. The ionization state of amino acid residues in the enzyme's active site, as well as the substrate itself, is directly affected by pH, which in turn governs the efficiency of substrate binding and catalysis.

Research has shown that enzymes utilizing Gly-Pro-pNA as a substrate exhibit a wide range of optimal pH values, reflecting their diverse origins and physiological roles. For instance, dipeptidyl peptidase IV from the bacterium Porphyromonas gingivalis displays a broad optimal pH range from 6.5 to 8.0 when assayed with Gly-Pro-pNA. nih.gov The enzyme is largely inactive at pH values below 6.5 or above 8.5. nih.gov In contrast, a prolyl endopeptidase (PEP) from Sphaerobacter thermophiles shows optimal activity at pH 6.6, while retaining most of its activity between pH 5.0 and 8.0. dtu.dkgenscript.com Other enzymes, such as an X-prolyl-dipeptidyl peptidase from Lactobacillus sakei and an aminopeptidase P from Streptomyces lavendulae, have been found to have pH optima of 7.5 and 8.0, respectively. nih.govresearchgate.net Kinetic studies on human DPP-IV have indicated that the cleavage of Gly-Pro-pNA is facilitated by the ionization of an active site residue with a pKa of 7.2 ± 0.1, which is suggestive of a histidine residue involved in the catalytic mechanism. researchgate.netnih.gov

The stability of these enzymes is also profoundly pH-dependent. The DPP-IV from P. gingivalis is stable for 12 hours at 4°C in a HEPES buffer at pH 7.6. nih.gov Some enzymes, like a particular prolyl endopeptidase, demonstrate remarkable stability over a very broad pH range, from 3.5 to 10.0. researchgate.net Similarly, a recombinant prolyl endopeptidase from Aspergillus niger maintains over 90% of its activity within a pH range of 1.0 to 8.0. researchgate.net

| Enzyme | Source Organism | Optimal pH | pH Stability Range | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | Porphyromonas gingivalis | 6.5 - 8.0 | Stable at pH 7.6 (12h, 4°C) | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Human | ~7.8 (bell-shaped profile) | Not specified | researchgate.netoup.com |

| Prolyl Endopeptidase (PEP) | Sphaerobacter thermophiles | 6.6 | Most active: pH 5.0 - 8.0 | dtu.dkgenscript.com |

| Prolyl Endopeptidase | Flavobacterium sp. | 6.5 | 5.5 - 8.5 (15h, 30°C) | toyobo.co.jptoyobo-global.com |

| Prolyl Endopeptidase | Aspergillus niger | 4.0 | 1.0 - 8.0 (>90% activity) | researchgate.net |

| X-Prolyl-Dipeptidyl Peptidase | Lactobacillus sakei | 7.5 | Active: pH 4.0 - 8.5 | nih.gov |

| Aminopeptidase P (APP) | Streptomyces lavendulae | 8.0 | Stable: pH 8.0 | researchgate.net |

| Aminopeptidase P (APP-II) | Escherichia coli | 9.0 | Stable: pH 8.0 - 9.0 | tandfonline.com |

Temperature is another pivotal factor that modulates the rate of Gly-Pro-pNA hydrolysis. As with most enzymatic reactions, the rate typically increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity.

The optimal temperature for enzymes that act on Gly-Pro-pNA varies significantly, often reflecting the thermal environment of the source organism. For example, DPP-IV from P. gingivalis, a bacterium found in the human oral cavity, has an optimal temperature of 37°C. nih.gov Similarly, a prolyl endopeptidase from Flavobacterium sp. also functions best at 37°C. toyobo.co.jptoyobo-global.com In contrast, enzymes from thermophilic organisms exhibit much higher temperature optima. A prolyl endopeptidase from the thermophile Sphaerobacter thermophiles has an optimal temperature of 63°C. dtu.dkgenscript.com An X-prolyl-dipeptidyl peptidase from Lactobacillus sakei shows peak activity at 55°C. nih.gov

Thermostability is the ability of an enzyme to resist thermal denaturation. The DPP-IV from P. gingivalis shows limited thermostability, losing 50% of its activity after 3 hours at 37°C and 75% at 45°C. nih.gov Conversely, the PEP from S. thermophiles is notably thermostable, retaining more than 75% of its activity after being incubated for one hour at its optimal temperature of 63°C. dtu.dkgenscript.com The prolyl endopeptidase from Flavobacterium sp. is reported to be stable below 40°C. toyobo.co.jptoyobo-global.com

| Enzyme | Source Organism | Optimal Temperature (°C) | Thermostability Profile | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | Porphyromonas gingivalis | 37 | 50% activity loss after 3h at 37°C | nih.gov |

| Prolyl Endopeptidase (PEP) | Sphaerobacter thermophiles | 63 | >75% activity retained after 1h at 63°C | dtu.dkgenscript.com |

| X-Prolyl-Dipeptidyl Peptidase | Lactobacillus sakei | 55 | Activity decreases significantly below 45°C | nih.gov |

| Prolyl Endopeptidase | Flavobacterium sp. | 37 | Stable below 40°C (10 min incubation) | toyobo.co.jptoyobo-global.com |

| Aminopeptidase P (APP-I) | Escherichia coli | Not specified | 50% residual activity after 30 min at 60°C | tandfonline.com |

| Aminopeptidase P (APP-II) | Escherichia coli | Not specified | 50% residual activity after 30 min at 50°C | tandfonline.com |

The composition of the assay buffer, including the buffering agent itself, ionic strength, and the presence of co-factors or inhibitors, can significantly influence the kinetics of Gly-Pro-pNA hydrolysis.

Different buffer systems are employed in enzyme assays involving Gly-Pro-pNA, with common choices including HEPES, Tris-HCl, and various phosphate (B84403) buffers. nih.govoup.combibliotekanauki.plnih.gov The specific buffer can sometimes influence the reaction; for example, calorimetric experiments have shown that buffer ionization can affect the measured enthalpy change of a reaction. oup.com Assays for DPP-IV activity are often conducted in Tris or phosphate buffers at a pH of 7.4-8.3. nih.govnih.govtandfonline.com

The activity of enzymes hydrolyzing Gly-Pro-pNA can be modulated by various chemical agents. The DPP-IV from P. gingivalis is sensitive to heavy metal ions such as Zn²⁺ and Hg²⁺, as well as detergents like SDS and Triton X-100, which cause inactivation. nih.gov In contrast, the prolyl endopeptidase from S. thermophiles is activated and stabilized by Co²⁺, but inhibited by a range of other metal ions including Mg²⁺, K⁺, Ca²⁺, and Zn²⁺. dtu.dkgenscript.com Similarly, aminopeptidase P from E. coli is activated by Mn²⁺ and inhibited by the chelating agent EDTA, indicating its nature as a metalloenzyme. tandfonline.com The activity of DPP-IV from human placenta was not significantly affected by incubation time with certain inhibitors, but was dependent on the inhibitor concentration. pnas.org

| Enzyme | Source Organism | Activating Agents | Inhibitory Agents | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | Porphyromonas gingivalis | None specified | Zn²⁺, Hg²⁺, SDS, Triton X-100 | nih.gov |

| Prolyl Endopeptidase (PEP) | Sphaerobacter thermophiles | Co²⁺ | Mg²⁺, K⁺, Ca²⁺, Zn²⁺, Na⁺, Mn²⁺, Al³⁺, Cu²⁺ | dtu.dkgenscript.com |

| X-Prolyl-Dipeptidyl Peptidase | Lactobacillus sakei | None specified | Serine proteinase inhibitors, Cu²⁺, Hg²⁺, Zn²⁺ | nih.gov |

| Aminopeptidase P (APP) | Escherichia coli | Mn²⁺ | EDTA, PCMB | tandfonline.com |

| Prolyl Endopeptidase | Flavobacterium sp. | None specified | DFP, 3,4-dichloroisocoumarin, Z-Gly-Pro-CH2Cl | toyobo.co.jptoyobo-global.com |

Gly Pro Pna Hydrochloride in Enzymatic Inhibition Studies

Design and Execution of Inhibitor Screening Assays using Gly-Pro-pNA (hydrochloride)

The simplicity and reliability of the Gly-Pro-pNA assay make it highly suitable for screening libraries of compounds to identify new peptidase inhibitors. medchemexpress.com

High-throughput screening (HTS) campaigns frequently employ Gly-Pro-pNA to rapidly assess large numbers of potential inhibitors. The assay is typically adapted for a microplate format (e.g., 96-well plates), where each well serves as an individual reaction vessel. nih.gov In a standard HTS setup, a fixed concentration of the target enzyme (like DPP-IV) and the test inhibitor are pre-incubated before the reaction is initiated by the addition of Gly-Pro-pNA. nih.gov The rate of p-nitroaniline release is then measured over time using a microplate reader. nih.gov A reduced rate of color development in the presence of a test compound, compared to a control without the compound, indicates enzymatic inhibition. mdpi.com

To enhance efficiency and reduce costs, HTS methods are continuously optimized. For instance, studies have successfully established HTS methods for DPP-IV inhibitors using human plasma as a cost-effective enzyme source instead of expensive purified recombinant enzymes. nih.govresearchgate.net The results from such assays show a strong correlation with those using recombinant enzymes, validating the approach for large-scale screening. nih.gov Furthermore, LC-MS based methods have been developed to monitor the formation of the Gly-Pro dipeptide product, which avoids potential interference from colored compounds in the screening library that might affect absorbance-based readouts. mdpi.comrsc.org

To manage the scale and precision required for HTS, robotics and automation are indispensable. Automated liquid handling systems are used for dispensing enzymes, substrates, and compound libraries into microplates with high accuracy and reproducibility. These systems minimize human error and enable the processing of thousands of samples per day. Following incubation, robotic arms can transport the plates to automated microplate readers for data acquisition. This integration of robotics ensures that the screening process is efficient, consistent, and capable of generating the large datasets needed to identify promising inhibitor candidates from vast chemical libraries.

High-Throughput Screening (HTS) Methodologies

Kinetic Characterization of Peptidase Inhibitors Utilizing Gly-Pro-pNA (hydrochloride)

Beyond simply identifying inhibitors, Gly-Pro-pNA is crucial for detailed kinetic studies to understand how these inhibitors work. This characterization is fundamental for drug development, providing insights into an inhibitor's potency and mechanism of action.

Two key parameters quantify an inhibitor's potency: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50: This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. scispace.com It is a practical measure of potency and is often determined first. For example, in studies using Gly-Pro-pNA, the IC50 values for various natural and synthetic compounds have been determined. Protein hydrolyzates from Amaranth (B1665344) grain showed IC50 values for DPP-IV inhibition, with one fraction (Glu.III) having an IC50 of 0.12 mg/mL. scispace.com In another study, selected cannabinoids were found to inhibit DPP-IV with IC50 values ranging between 4.0 and 6.9 μg/mL. nih.gov

Ki: The inhibition constant is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. Unlike the IC50 value, the Ki is independent of the substrate concentration. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the substrate. ncifcrf.gov The Km of Gly-Pro-pNA for DPP-IV has been estimated at 0.25 ± 0.01 mM in one study and approximately 70.7 ± 6.0 μM in another. scispace.comrsc.orgrsc.org Using such kinetic analyses, the competitive inhibitor Diprotin A was found to have a Ki of 3.5 µM. mdpi.com

Table 1: Examples of IC50 and Ki Values Determined Using Gly-Pro-pNA

| Inhibitor | Target Enzyme | Substrate | IC50 | Ki | Inhibition Type | Source |

|---|---|---|---|---|---|---|

| Glutelin Hydrolyzate (Glu.III) | DPP-IV | Gly-Pro-pNA | 0.12 mg/mL | 0.11-5.61 mg/mL | Competitive | scispace.com |

| Cannabidiol (CBD) | DPP-IV | Gly-Pro-pNA | ~4.0-6.9 µg/mL | - | Mixed | nih.gov |

| Cannabigerol (CBG) | DPP-IV | Gly-Pro-pNA | ~4.0-6.9 µg/mL | - | Mixed | nih.gov |

| Sitagliptin | DPP-IV (human plasma) | GP-BAN* | 39.18 nM | - | Competitive | nih.govresearchgate.net |

| Saxagliptin (B632) | DPP-IV | Gly-Pro-pNA | - | 0.35 nM | Reversible Covalent | nih.gov |

*Note: GP-BAN is a fluorogenic substrate, but the study validates the use of plasma as an enzyme source for assays that also use Gly-Pro-pNA.

Understanding the mechanism of inhibition is critical for drug design. Kinetic experiments using varying concentrations of both the inhibitor and Gly-Pro-pNA can elucidate this mechanism. By analyzing the data, often through graphical methods like the Lineweaver-Burk plot, the type of inhibition can be determined. nih.gov

Competitive Inhibition: The inhibitor binds only to the enzyme's active site, directly competing with the substrate (Gly-Pro-pNA). This increases the apparent Km but does not affect the Vmax. Protein hydrolyzates from amaranth have been identified as competitive inhibitors of DPP-IV using this method. scispace.com

Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not change the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This type of inhibition reduces both Vmax and Km.

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, often with different affinities. This affects both Vmax and Km. Kinetic analysis of cannabinoids using Gly-Pro-pNA revealed a mixed mode of inhibition for DPP-IV. nih.gov Similarly, certain oat-derived peptides were found to be mixed-type inhibitors. mdpi.com

Some inhibitors, particularly covalent inhibitors, bind to the enzyme in a time-dependent manner, which can be effectively studied using Gly-Pro-pNA. This category includes both irreversible inhibitors, which form a permanent bond, and reversible covalent inhibitors, which form a covalent bond that can be broken. researchgate.net

The characterization of these inhibitors involves monitoring the reaction progress curves (absorbance vs. time) in the presence of different inhibitor concentrations. rsc.orgrsc.org A detailed study of saxagliptin, a reversible covalent inhibitor of DPP-IV, illustrates this approach. researchgate.netnih.gov The analysis revealed a two-step inhibition mechanism: an initial non-covalent binding followed by the formation of a covalent intermediate. researchgate.netnih.gov By fitting the kinetic data obtained from assays with Gly-Pro-pNA, researchers can determine the individual rate constants for inhibitor association (k_on) and dissociation (k_off). researchgate.netnih.gov For saxagliptin, the dissociation of the covalent enzyme-inhibitor complex was very slow, with a k_off of (5.5 ± 0.4) x 10⁻⁵ s⁻¹, contributing to its high potency. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| Glycyl-L-proline 4-nitroanilide hydrochloride | Gly-Pro-pNA (hydrochloride), GP-pNA |

| p-nitroaniline | pNA |

| Dipeptidyl Peptidase IV | DPP-IV |

| Saxagliptin | BMS-477118 |

| Sitagliptin | - |

| Diprotin A | Ile-Pro-Ile |

| Cannabidiol | CBD |

| Cannabigerol | CBG |

| Glycyl-prolyl-7-amino-4-methyl coumarin | Gly-Pro-AMC |

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive, Mixed-Type)

Application of Gly-Pro-pNA (hydrochloride) in Structure-Activity Relationship (SAR) Studies for Inhibitors

The chromogenic substrate Gly-Pro-pNA (hydrochloride) is a fundamental tool in conducting Structure-Activity Relationship (SAR) studies for enzyme inhibitors, particularly for dipeptidyl peptidase-IV (DPP-IV). By providing a reliable method to measure enzyme activity, Gly-Pro-pNA allows researchers to systematically evaluate how modifications to the chemical structure of potential inhibitors affect their potency. acs.orgmdpi.com SAR studies aim to identify the key molecular features, or pharmacophores, responsible for potent and selective inhibition.

In a typical assay, the rate of p-nitroanilide release from Gly-Pro-pNA by the target enzyme is measured in the presence of varying concentrations of a synthesized or isolated inhibitor. acs.org The resulting data, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for direct comparison of the efficacy of different compounds.

Research has shown that for peptide-based DPP-IV inhibitors, the amino acid sequence and specific residues play a critical role in their inhibitory activity. acs.orgresearchgate.net For instance, studies on Xaa–Pro-type peptides have revealed that while the N-terminal residue and the Proline at the second position are crucial for recognition by DPP-IV, residues at the third, fourth, and fifth positions can significantly modulate the inhibitory effect. acs.org Hydrophobic amino acids at the third position can enhance inhibitory activity, possibly through intramolecular interactions that stabilize the peptide's conformation. acs.org

Quantitative structure–activity relationship (QSAR) models are often developed using data from these assays to predict the inhibitory potential of novel compounds. acs.org These models can be built by correlating the IC50 values of a series of related inhibitors with their physicochemical properties or structural descriptors. For example, valid QSAR models with high predictive accuracy (R² values of 0.90-0.91) have been developed for DPP-IV inhibitory peptides based on key interactions identified through docking and molecular dynamics simulations. acs.org

The following table summarizes findings from various SAR studies where Gly-Pro-pNA was used to determine the inhibitory potency of different peptides against DPP-IV.

| Peptide Inhibitor | IC50 Value (µM) | Key Structural Feature/Observation | Reference |

|---|---|---|---|

| Val–Pro–Val (VPV) | 6.6 | A greater than 2-fold difference in activity highlights the impact of the C-terminal amino acid. | acs.org |

| Val–Pro–Leu (VPL) | 15.8 | ||

| Ile–Pro–Ile (IPI) | 3.5 | A significant ~60-fold difference in activity between peptides with structurally similar amino acids (Ile vs. Leu) underscores the high specificity of the enzyme's active site. | acs.org |

| Leu–Pro–Leu (LPL) | 241.4 | ||

| Gly-Pro-Hyp | Ki = 4500 (Competitive Inhibitor) | Identified as a true competitive inhibitor as DPP-IV could not hydrolyze the Pro-Hyp bond. | tandfonline.com |

| FLEP | 65.3 | Example of a tetrapeptide with a Proline at the C-terminus showing inhibitory activity. | mdpi.com |

These studies demonstrate that even subtle changes, such as substituting one amino acid for another with similar properties (e.g., Isoleucine for Leucine), can lead to dramatic differences in inhibitory activity. acs.org Gly-Pro-pNA is instrumental in generating the quantitative data needed to reveal these sensitive structural requirements for effective enzyme inhibition.

Comparative Analysis of Inhibitor Efficacy Across Different Enzyme Sources

Gly-Pro-pNA (hydrochloride) also facilitates the comparative analysis of inhibitor efficacy against enzymes from different biological sources. This type of analysis is crucial for understanding an inhibitor's selectivity and potential applications. An inhibitor that is potent against a specific enzyme from one organism may show different activity against the homologous enzyme from another species or against related but distinct enzymes within the same organism.

A comparative study on prolyl endopeptidases from three different bacterial sources—Flavobacterium meningosepticum (FM), Sphingomonas capsulata (SC), and Myxococcus xanthus (MX)—utilized a chromogenic substrate to compare their properties. nih.gov While Z-Gly-Pro-pNA was effective for detecting enzyme activity, another substrate was ultimately chosen for detailed kinetic measurements due to solubility issues. nih.gov However, the study design exemplifies the approach: by assaying a panel of enzymes with the same substrate and inhibitor, researchers can determine kinetic parameters like kcat and KM, which reveal differences in substrate specificity and catalytic efficiency among the enzymes. nih.gov

Another form of comparative analysis involves testing an inhibitor against different but related enzymes from the same species. For example, the inhibitor saxagliptin was evaluated against several members of the dipeptidyl peptidase family. Assays using Gly-Pro-pNA as the substrate for DPP-IV revealed that saxagliptin is highly selective. researchgate.net It demonstrated significantly greater potency for DPP-IV compared to related enzymes like DPP-8 and DPP-9. researchgate.net This high selectivity is a desirable trait for a therapeutic agent, as it minimizes the risk of off-target effects.

The data below illustrates the selectivity of the inhibitor saxagliptin against different dipeptidyl peptidases.

| Enzyme | Inhibitor | Selectivity Ratio (Potency vs. DPP-4) | Reference |

|---|---|---|---|

| DPP-8 | Saxagliptin | >400-fold more potent for DPP-4 | researchgate.net |

| DPP-9 | >75-fold more potent for DPP-4 |

These comparative studies are essential for profiling a new inhibitor. By using Gly-Pro-pNA and other specific substrates, scientists can build a selectivity profile, which is a critical component of preclinical drug development and for the characterization of biochemical tools. caymanchem.commedchemexpress.com

Advanced Methodologies and Analytical Platforms Integrating Gly Pro Pna Hydrochloride

Enhancements in Spectrophotometric Detection of p-nitroaniline

Spectrophotometric detection of p-nitroaniline released from Gly-Pro-pNA is a cornerstone of enzyme activity assays. caymanchem.comtribioscience.com Continuous advancements in this area focus on improving assay efficiency, throughput, and sensitivity.

Development of Continuous versus Discontinuous Assay Formats

Assays utilizing Gly-Pro-pNA can be performed in two primary formats: continuous and discontinuous. researchgate.netnih.govresearchgate.net

Continuous assays , also known as real-time or kinetic assays, involve monitoring the absorbance of p-nitroaniline continuously over time. researchgate.netnih.govresearchgate.nettipbiosystems.com This provides a dynamic view of the enzymatic reaction, allowing for the determination of initial reaction velocities. dcu.ie This format is particularly useful for studying enzyme kinetics and the effects of inhibitors. nih.gov

Discontinuous assays , or end-point assays, measure the total amount of p-nitroaniline produced after a fixed incubation period. researchgate.netnih.govresearchgate.nettipbiosystems.com The reaction is stopped, often by adding a substance like acetate (B1210297) buffer, and the final absorbance is measured. toyobo.co.jp While simpler to perform, this method provides a single data point and may not capture the initial rate of reaction accurately, especially in the presence of factors that alter reaction linearity over time. dcu.ie

The choice between continuous and discontinuous formats depends on the specific research question. For detailed kinetic analysis, the continuous method is superior, while the discontinuous approach can be suitable for high-throughput screening where a single activity measurement per sample is sufficient. nih.govdcu.ie

Optimization of Microplate Reader-Based Implementations

Microplate readers are essential for high-throughput analysis of Gly-Pro-pNA assays. sigmaaldrich.comfrontiersin.orgnih.gov Optimization of these implementations is crucial for obtaining reliable and reproducible data. Key optimization parameters include:

Substrate Concentration: Determining the optimal substrate concentration is critical to ensure maximal enzyme activity without causing substrate inhibition. scispace.com For instance, one study recommended a concentration of 0.5 mM Gly-Pro-pNA for dipeptidyl peptidase IV (DPPIV) assays in pork muscle extracts. scispace.com

Enzyme Concentration: The amount of enzyme must be optimized to ensure a linear reaction rate over the desired time course. nih.govnih.gov

Buffer Conditions: The pH and composition of the reaction buffer significantly impact enzyme activity. scispace.comnih.gov For example, a Tris-HCl buffer at pH 8.0 is commonly used for DPPIV assays. sigmaaldrich.comscispace.com

Incubation Time and Temperature: Consistent incubation time and temperature are vital for reproducible results, with 37°C being a common temperature for these assays. sigmaaldrich.comnih.gov

Automation: Utilizing liquid handlers for dispensing reagents can improve precision and throughput in high-throughput screening (HTS) applications.

A typical microplate reader-based assay involves incubating the enzyme with Gly-Pro-pNA in a 96- or 384-well plate and monitoring the absorbance at 405 nm. sigmaaldrich.comfrontiersin.org

Coupling Gly-Pro-pNA (hydrochloride) Assays with Other Analytical Techniques

To gain deeper insights into enzyme mechanisms and inhibitor interactions, Gly-Pro-pNA assays are often coupled with more sophisticated analytical methods.

Integration with Mass Spectrometry for Product Identification and Quantification

Mass spectrometry (MS) offers a powerful tool for the unambiguous identification and quantification of the products of Gly-Pro-pNA cleavage. researchgate.netfrontiersin.org Techniques like electrospray ionization mass spectrometry (ES-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. nih.govembrapa.br

For example, in a study of peptide hydrolysis by DPP-IV, LC-MS/MS was used to analyze the reaction products, confirming the cleavage of the Gly-Pro-pNA substrate. frontiersin.org Another study used high-resolution MS to analyze the degradation products of Pro-Gly-Pro by leukotriene A4 hydrolase, demonstrating the enzyme's aminopeptidase (B13392206) activity. pnas.org This integration provides a higher level of specificity and can be crucial for mechanistic studies and for confirming the identity of cleavage products in complex biological samples. researchgate.netpnas.org

Development of Fluorescent Derivatives or Indirect Detection Schemes of the Cleavage Product

While p-nitroaniline is chromogenic, its detection sensitivity can be limited. nih.gov To enhance sensitivity, fluorescent-based methods have been developed. These can involve either creating fluorescent derivatives of the p-nitroaniline product or using indirect detection schemes. nih.govmdpi.comunimi.it

One approach involves the use of fluorescent conjugated polyelectrolytes. nih.gov In such a system, the p-nitroaniline released from Gly-Pro-pNA can quench the fluorescence of the polyelectrolyte. The enzymatic cleavage of the substrate leads to a "turn-on" fluorescence signal as the quenching is relieved. nih.gov Another strategy is to derivatize the reaction products with fluorescent reagents, followed by a separation step to generate a product-specific fluorescent signal. thermofisher.com These methods offer significantly higher sensitivity compared to standard spectrophotometric assays, making them suitable for detecting low enzyme activities or for use with small sample volumes. researchgate.net

Miniaturization and High-Content Screening Advancements for Gly-Pro-pNA (hydrochloride) Assays

The demand for screening large compound libraries for potential enzyme inhibitors has driven the miniaturization and automation of Gly-Pro-pNA assays for high-content screening (HCS). sci-hub.seethz.chnih.gov

Miniaturization involves reducing the assay volume, typically by using 384-well or even 1536-well microplates. This reduces the consumption of expensive reagents and allows for a higher number of assays to be run simultaneously. nih.gov Thermocyclers have also been adapted for miniaturized enzymatic assays, offering precise temperature control and reducing sample evaporation. nih.gov

High-content screening platforms integrate automated liquid handling, incubation, and detection to enable the rapid testing of thousands of compounds. fishersci.carevvity.com These systems often incorporate sophisticated data analysis software to manage and interpret the large datasets generated. fishersci.ca The Gly-Pro-pNA assay is well-suited for HCS due to its simplicity and colorimetric readout, which can be easily automated. medchemexpress.comnih.gov The development of HCS assays using Gly-Pro-pNA has been instrumental in the discovery of new enzyme inhibitors. medchemexpress.comnih.gov

Data Tables

Table 1: Comparison of Continuous and Discontinuous Gly-Pro-pNA Assay Formats

| Feature | Continuous Assay | Discontinuous Assay |

| Principle | Real-time monitoring of product formation researchgate.netnih.govresearchgate.net | Measurement of total product at a single time point researchgate.netnih.govresearchgate.net |

| Data Output | Kinetic curve (absorbance vs. time) dcu.ie | Single absorbance value dcu.ie |

| Primary Use | Enzyme kinetics, inhibitor mechanism studies nih.gov | High-throughput screening, endpoint activity measurement dcu.ie |

| Advantages | Provides detailed kinetic information nih.gov | Simpler to perform, higher throughput tipbiosystems.com |

| Disadvantages | Lower throughput tipbiosystems.com | Less kinetic information, potential for non-linearity dcu.ie |

Table 2: Key Parameters for Microplate Reader Optimization of Gly-Pro-pNA Assays

| Parameter | Recommended Range/Value | Rationale | Source |

| Substrate Concentration | 0.5 mM | Optimal for DPPIV activity without substrate inhibition | scispace.com |

| pH | 8.0 | Optimal for DPPIV activity | sigmaaldrich.comscispace.com |

| Temperature | 37°C | Standard temperature for enzymatic assays | sigmaaldrich.comnih.gov |

| Wavelength | 405 nm | Absorbance maximum for p-nitroaniline | caymanchem.comtribioscience.com |

| Plate Format | 96- or 384-well | Suitable for high-throughput screening |

Nanowell Plate Formats

The use of Gly-Pro-pNA in nanowell-based DPP-IV assays is well-established. The assay principle remains the same as in standard microtiter plates: DPP-IV cleaves Gly-Pro-pNA, releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. sigmaaldrich.comnih.gov The robustness of this colorimetric method makes it highly suitable for the miniaturized format, where precise and sensitive detection is paramount. Research has demonstrated the successful adaptation of Gly-Pro-pNA-based assays to low-volume, high-density plate formats for screening potential DPP-IV inhibitors. nih.govresearchgate.net The primary advantage is the massive increase in throughput, enabling the screening of extensive compound libraries in a fraction of the time required by conventional methods.

Interactive Table: Comparison of DPP-IV Assay Formats

| Feature | Standard 96-Well Microplate | High-Density Nanowell Plate |

|---|---|---|

| Typical Well Volume | 100-200 µL | 1-10 µL |

| Number of Wells | 96 | 384, 1536, or more |

| Reagent Consumption | High | Low |

| Throughput | Moderate | Very High |

| Application | Routine enzyme kinetics, small-scale screening | High-throughput screening (HTS) of large compound libraries |

| Instrumentation | Standard microplate reader | Specialized high-throughput plate reader |

Automated Liquid Handling Systems

Automated liquid handling systems are robotic platforms designed to perform repetitive pipetting tasks with high precision, accuracy, and throughput. bumigenomics.comresearchgate.net In the context of Gly-Pro-pNA based DPP-IV assays, these systems are crucial for minimizing the variability and potential for human error inherent in manual pipetting, especially when dealing with the small volumes used in high-density plates. researchgate.net

These robotic systems can be programmed to perform all steps of the assay, including:

Dispensing of buffers, the DPP-IV enzyme, and various concentrations of test compounds (potential inhibitors) into the wells.

Addition of the Gly-Pro-pNA substrate to initiate the enzymatic reaction. sigmaaldrich.com

Incubation for a precise period.

Addition of a stop solution if required.

The integration of automated liquid handlers into the HTS workflow for DPP-IV inhibitor screening ensures a high degree of reproducibility and standardization. medtl.net This is critical for generating reliable data, particularly for constructing accurate dose-response curves and determining inhibitor potency (e.g., IC50 values). Studies have utilized automated systems to handle the liquid transfers in Gly-Pro-pNA assays, enabling the efficient screening of compound libraries and subsequent characterization of hits. nih.gov The precision of these systems is vital for the multi-step dilutions often required in inhibitor characterization. researchgate.netmedtl.net

Interactive Table: Impact of Automation on Gly-Pro-pNA Assays

| Parameter | Manual Pipetting | Automated Liquid Handling |

|---|---|---|